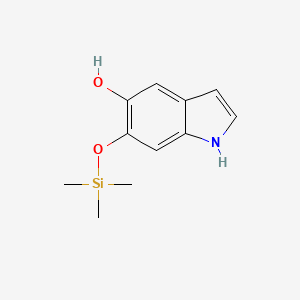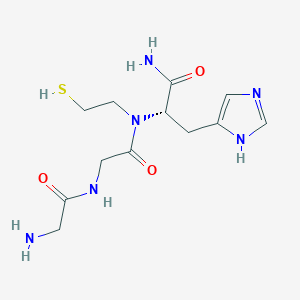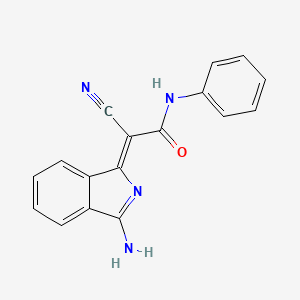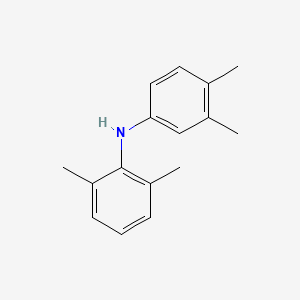
tert-Butyl 3-amino-3-(4-chlorobenzyl)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 3-amino-3-(4-chlorobenzyl)piperidine-1-carboxylate: is a chemical compound that has garnered interest in various fields of scientific research. It is known for its unique structure, which includes a piperidine ring substituted with an amino group and a chlorobenzyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research .
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of tert-Butyl 3-amino-3-(4-chlorobenzyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopiperidine-1-carboxylate with 4-chlorobenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products suitable for pharmaceutical applications .
化学反应分析
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Reduced amines.
Substitution: Substituted piperidines.
科学研究应用
Chemistry: : In organic chemistry, tert-Butyl 3-amino-3-(4-chlorobenzyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology: : In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems .
Medicine: : Pharmaceutical research utilizes this compound as an intermediate in the synthesis of potential drug candidates. Its structural features make it a valuable scaffold for designing molecules with therapeutic potential .
Industry: : In the chemical industry, this compound is used in the production of fine chemicals and specialty materials. Its versatility in chemical reactions makes it a valuable component in various industrial processes .
作用机制
The mechanism of action of tert-Butyl 3-amino-3-(4-chlorobenzyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
相似化合物的比较
Similar Compounds
- tert-Butyl 3-amino-3-(4-methylbenzyl)piperidine-1-carboxylate .
tert-Butyl 3-amino-3-(4-bromobenzyl)piperidine-1-carboxylate: .
tert-Butyl 3-amino-3-(4-fluorobenzyl)piperidine-1-carboxylate: .
Comparison: : Compared to its analogs, tert-Butyl 3-amino-3-(4-chlorobenzyl)piperidine-1-carboxylate exhibits unique properties due to the presence of the chlorine atom. This halogen substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its bromine, fluorine, and methyl counterparts .
属性
分子式 |
C17H25ClN2O2 |
|---|---|
分子量 |
324.8 g/mol |
IUPAC 名称 |
tert-butyl 3-amino-3-[(4-chlorophenyl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25ClN2O2/c1-16(2,3)22-15(21)20-10-4-9-17(19,12-20)11-13-5-7-14(18)8-6-13/h5-8H,4,9-12,19H2,1-3H3 |
InChI 键 |
LZQHRGZMEJGKPL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC=C(C=C2)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[2-(4-Methyl-1H-imidazol-1-yl)ethyl]sulfanyl}ethan-1-ol](/img/structure/B12939185.png)
![3-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]benzoic acid](/img/structure/B12939187.png)


![(2,5-Dioxaspiro[3.4]octan-7-yl)methanamine](/img/structure/B12939199.png)
![3-(4-Chlorophenyl)-6-phenyl-8H-[1,3]oxazino[4,5-e][1,2,4]triazin-8-one](/img/structure/B12939201.png)
![9H,9'H-[4,4'-Bicarbazole]-3,3'-diamine](/img/structure/B12939211.png)

![4-(1-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline](/img/structure/B12939232.png)

![8-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/structure/B12939251.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-methoxy-1H-indol-6-ol](/img/structure/B12939260.png)
